molecular formula C24H25ClN2O4S B2616555 ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE CAS No. 866871-38-7

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B2616555
CAS No.: 866871-38-7
M. Wt: 472.98
InChI Key: GKLTZTTWNKFXHJ-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-3-carboxylate: is a complex organic compound that features a quinoline core, a piperidine ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzenesulfonyl chloride and ethyl nipecotate.

    Formation of Intermediate: The intermediate compound is formed by reacting 4-chlorobenzenesulfonyl chloride with ethyl nipecotate under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Final Coupling: The final step involves coupling the quinoline derivative with a piperidine ring under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can occur at the sulfonyl chloride group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield sulfonamides.

Scientific Research Applications

Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidine ring can interact with protein receptors. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-(4-chlorobenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate
  • Ethyl (S)-N-Boc-piperidine-3-carboxylate
  • Ethyl 1-(3-cyclopentyl-2-hydroxypropyl)piperidine-3-carboxylate

Uniqueness

Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-3-carboxylate is unique due to its specific combination of a quinoline core, a piperidine ring, and a sulfonyl chloride group. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-3-31-24(28)17-5-4-12-27(15-17)23-20-13-16(2)6-11-21(20)26-14-22(23)32(29,30)19-9-7-18(25)8-10-19/h6-11,13-14,17H,3-5,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLTZTTWNKFXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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